![molecular formula C7H14O2 B1374382 (1-Methoxycyclopentyl)methanol CAS No. 1355355-84-8](/img/structure/B1374382.png)
(1-Methoxycyclopentyl)methanol
Overview
Description
Scientific Research Applications
Power-to-Methanol Processes
(1-Methoxycyclopentyl)methanol: can be utilized in power-to-methanol processes, which involve the conversion of electrical power into methanol. This is particularly relevant in the context of renewable energy, where excess electricity generated from wind or solar sources can be stored as methanol. The compound can serve as a catalyst or an intermediate in the synthesis of methanol, contributing to the development of sustainable energy solutions .
Organic Synthesis
In organic chemistry, (1-Methoxycyclopentyl)methanol is valuable as a C1 source due to its low cost, abundance, and biodegradability. It can be used for methylation, methoxylation, hydroxymethylation, and cyclization reactions, which are crucial for synthesizing high-value-added compounds .
Analytical Techniques
This compound finds applications in various analytical techniques such as chromatography and spectrometry. Its unique chemical properties can aid in the separation and analysis of complex mixtures, making it an essential reagent in laboratories .
Industrial Applications
(1-Methoxycyclopentyl)methanol: can be employed in the manufacturing of paints, adhesives, foams, and textiles. Its solvent properties and reactivity make it suitable for use in these industries, contributing to the production of a wide range of consumer goods .
Renewable Energy Carrier
As a renewable energy carrier, (1-Methoxycyclopentyl)methanol can be used in the storage and transportation of energy. It can be converted into other forms of biofuels or serve as a feedstock for fuel cells, playing a role in the transition towards cleaner energy sources .
Evolutionary Engineering
In the field of bioengineering, (1-Methoxycyclopentyl)methanol can be used to improve the growth rate of organisms in methanol minimal medium. It can help overcome challenges such as formaldehyde-induced DNA-protein cross-linking, which is significant in the evolution process of certain bacteria .
Mechanism of Action
Target of Action
Methanol, a related compound, is known to be metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme
Mode of Action
Methanol is known to be metabolized by adh to formaldehyde, which is then further metabolized to formic acid . It’s plausible that (1-Methoxycyclopentyl)methanol could undergo similar metabolic transformations, but this needs to be confirmed by experimental studies.
Biochemical Pathways
Methanol metabolism involves several key biochemical pathways, including the methanol oxidation pathway . In this pathway, methanol is oxidized to formaldehyde, which can then enter various metabolic pathways, including the serine pathway and the Calvin-Benson-Bassham (CBB) cycle . It’s possible that (1-Methoxycyclopentyl)methanol could affect similar pathways, but this needs to be confirmed by experimental studies.
Pharmacokinetics
Methanol is known to be rapidly absorbed and distributed throughout the body, and it is primarily metabolized in the liver . It’s plausible that (1-Methoxycyclopentyl)methanol could have similar pharmacokinetic properties, but this needs to be confirmed by experimental studies.
Result of Action
The metabolism of methanol to formaldehyde and formic acid can have various effects, including the generation of reactive oxygen species and potential cellular damage . It’s plausible that (1-Methoxycyclopentyl)methanol could have similar effects, but this needs to be confirmed by experimental studies.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Methoxycyclopentyl)methanol. For example, the presence of other substances, such as ethanol, can affect the metabolism of methanol . Similarly, factors such as temperature and pH can influence the activity of the enzymes involved in methanol metabolism . It’s plausible that similar factors could influence the action of (1-Methoxycyclopentyl)methanol, but this needs to be confirmed by experimental studies.
properties
IUPAC Name |
(1-methoxycyclopentyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKQFWACRXURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxycyclopentyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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